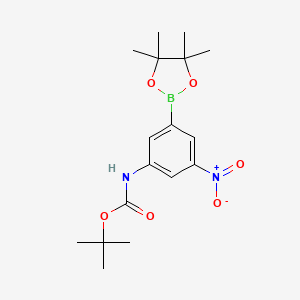
tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with the structure of “tert-Butyl (X-phenyl)carbamate” where X is a substituent, are generally used in organic synthesis . The tert-butyl group and the carbamate group (OC(O)NH2) are common protecting groups used in organic synthesis. The phenyl group attached to the carbamate nitrogen indicates that this compound could be used as an intermediate in the synthesis of more complex molecules .
Synthesis Analysis
While the exact synthesis method for this compound isn’t available, similar compounds are typically synthesized through substitution reactions . The tert-butyl carbamate group can be introduced using Boc2O (di-tert-butyl dicarbonate) in the presence of a base. The boronate group can be introduced using a suitable boronic acid or boronate ester .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray diffraction, FTIR, NMR spectroscopy, and MS . These techniques can provide information about the bond lengths, bond angles, and the spatial arrangement of atoms in the molecule.Wissenschaftliche Forschungsanwendungen
Intermediate in Synthesis of Biologically Active Compounds
This compound serves as a crucial intermediate in synthesizing various biologically active compounds. For instance, Kong et al. (2016) discussed its use in the synthesis of crizotinib, a medication used in cancer treatment. Their study elaborates on the synthesis process, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and confirms the structure of the intermediate through MS and 1HNMR spectrum (Kong et al., 2016).
Crystal Structure and Physicochemical Analysis
Ye et al. (2021) conducted a study on tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, highlighting its significance as an intermediate of 1H-indazole derivatives. The study involved detailed crystal structure analysis and DFT (Density Functional Theory) calculations, providing insights into its molecular structure and physicochemical properties (Ye et al., 2021).
Application in Polymer Science
Fischer et al. (2013) explored the application of related compounds in the development of nanoparticles with enhanced brightness and emission-tuning capabilities. These nanoparticles have potential applications in fields like imaging and sensing, showcasing the versatility of compounds related to tert-butyl carbamate derivatives in polymer science (Fischer, Baier, & Mecking, 2013).
Hydrogen Peroxide Vapor Detection
Fu et al. (2016) researched the use of tert-butyl derivatives in the development of organic thin-film fluorescence probes for explosive detection, specifically focusing on hydrogen peroxide vapor. The study emphasizes the efficient deboration reaction in these compounds, leading to rapid response times in detecting hydrogen peroxide vapor (Fu et al., 2016).
Radioprotective Properties
Qin et al. (2009) synthesized novel chiral nitronyl nitroxyl radicals related to tert-butyl carbamate and evaluated their cytotoxic and radioprotective effects. Such studies highlight the potential medical applications of tert-butyl derivatives in areas like radioprotection (Qin et al., 2009).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O6/c1-15(2,3)24-14(21)19-12-8-11(9-13(10-12)20(22)23)18-25-16(4,5)17(6,7)26-18/h8-10H,1-7H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVDLOQTDZZSFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378290 |
Source


|
| Record name | tert-Butyl [3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate | |
CAS RN |
374595-05-8 |
Source


|
| Record name | tert-Butyl [3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Acetyl-7-[2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)











![3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine](/img/structure/B1333187.png)
![2-Benzo[1,3]dioxol-5-yl-piperazine](/img/structure/B1333188.png)